Cycloclavine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
(2S,4S,7R)-4,6-dimethyl-6,11-diazapentacyclo[7.6.1.02,4.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H18N2/c1-15-8-16(15)11-4-3-5-12-14(11)10(7-17-12)6-13(16)18(2)9-15/h3-5,7,13,17H,6,8-9H2,1-2H3/t13-,15-,16-/m1/s1 |
InChI Key |
ZWJHDICNUKHUGE-FVQBIDKESA-N |
Isomeric SMILES |
C[C@]12C[C@@]13[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C |
Canonical SMILES |
CC12CC13C(CC4=CNC5=CC=CC3=C45)N(C2)C |
Synonyms |
cycloclavine |
Origin of Product |
United States |
Natural Abundance and Ecological Significance of Cycloclavine
Fungal Production and Biogeography
Cycloclavine is a specialized metabolite produced by certain fungi, highlighting a specific distribution in the fungal kingdom. nih.gov
Association with Clavicipitaceae and Trichocomaceae Fungi
The production of ergot alkaloids, including this compound, is primarily associated with fungi belonging to the Clavicipitaceae and Trichocomaceae families. nih.govpitt.edu These fungi are known for their ability to synthesize a wide array of bioactive compounds. This compound has been specifically isolated from the fungus Aspergillus japonicus, a member of the Trichocomaceae family. researchgate.netasm.orgiitm.ac.in The biosynthetic gene cluster responsible for this compound production has been identified in A. japonicus. rsc.org
Fungal Endophyte-Plant Symbiosis and this compound Production
The production of this compound is often linked to a symbiotic relationship between fungal endophytes and host plants. wvu.edu Fungal endophytes are microorganisms that live within plant tissues without causing any apparent disease. In some cases, this relationship is mutually beneficial. The fungus gains nutrients and a protected environment from the plant, while the plant can benefit from the production of fungal metabolites, such as this compound, which can offer protection against herbivores. nih.gov The presence of ergot alkaloids in certain morning glory species is a result of their symbiosis with ergot alkaloid-producing fungi of the genus Periglandula. wvu.edu
Plant Hosts and Distribution
This compound is not produced by plants themselves but is found in certain plant species due to their association with endophytic fungi.
Occurrence in Convolvulaceae Species (e.g., Ipomoea hildebrandtii)
The first isolation of this compound was from the seeds of the African morning glory, Ipomoea hildebrandtii, a member of the Convolvulaceae family. wikipedia.orgnih.govacs.orgthieme-connect.com This discovery highlighted the role of this plant as a host for the this compound-producing fungal endophyte. nih.govacs.orgthieme-connect.com The presence of this compound in the seeds suggests a mechanism for the vertical transmission of the fungal symbiont to the next generation of the host plant.
Ecological Roles of this compound
The production of this compound by fungal endophytes is believed to play a significant role in the ecology of the host plant.
Role in Host Plant Growth Enhancement
The ecological significance of this compound is intrinsically linked to the symbiotic relationships between the fungi that produce it and their host plants. This relationship is often characterized as a defensive mutualism, where the fungus provides chemical protection in exchange for nutrients and a protected habitat. bioengineer.orgcritical.consultingnih.gov While the primary benefit conferred by ergot alkaloids, including this compound, is defense against herbivores and pathogens, some of the producing fungi have also been shown to directly enhance the growth of their host plants. critical.consultingnih.govnih.govresearchgate.netplos.orgmdpi.com
One of the known producers of this compound, the endophytic fungus Aspergillus japonicus, has been specifically studied for its plant growth-promoting capabilities. mdpi.comresearchgate.netnih.gov Research shows that A. japonicus can produce significant concentrations of phytohormones, such as indoleacetic acid (IAA), and other beneficial compounds like salicylic (B10762653) acid (SA), flavonoids, and phenolics. researchgate.netnih.gov These substances are known to play a role in modulating plant growth and development. researchgate.net
Inoculation of plants with Aspergillus japonicus has been observed to improve various growth metrics under both normal and stress conditions. researchgate.netfrontiersin.org Studies on soybean and sunflower demonstrated that association with A. japonicus led to enhanced plant biomass, particularly under high-temperature stress. researchgate.netnih.gov The fungus helped mitigate heat stress by influencing the levels of abscisic acid and the activity of antioxidant enzymes. researchgate.netnih.gov
The table below summarizes findings from a study on the growth-promoting effects of an endophytic Aspergillus japonicus strain on soybean and sunflower seedlings under normal and heat stress conditions.
| Plant Species | Condition | Growth Parameter | Endophyte-Free (Control) | Associated with A. japonicus | Percentage Improvement |
|---|---|---|---|---|---|
| Soybean (Glycine max) | Normal Temp. (28°C) | Shoot Length (cm) | 13.1 | 15.2 | 16.0% |
| Fresh Biomass (g) | 0.41 | 0.55 | 34.1% | ||
| Heat Stress (40°C) | Shoot Length (cm) | 9.4 | 12.3 | 30.9% | |
| Fresh Biomass (g) | 0.29 | 0.43 | 48.3% | ||
| Sunflower (Helianthus annuus) | Normal Temp. (28°C) | Shoot Length (cm) | 11.5 | 13.9 | 20.9% |
| Fresh Biomass (g) | 0.38 | 0.49 | 28.9% | ||
| Heat Stress (40°C) | Shoot Length (cm) | 8.2 | 10.8 | 31.7% | |
| Fresh Biomass (g) | 0.25 | 0.37 | 48.0% |
Data adapted from studies on the effects of Aspergillus japonicus on plant growth. researchgate.netnih.gov
Conversely, the symbiotic relationship between Periglandula fungi and Ipomoea species, another context where this compound can be produced, presents a more complex picture regarding growth enhancement. While the defensive benefits are clear—for example, Ipomoea tricolor plants with their fungal symbiont showed a 50% reduction in root-knot nematode gall formation—this protection can come at a cost. nih.gov The same study found that symbiotic plants had significantly reduced biomass compared to non-symbiotic plants when grown in a controlled environment without pest pressure. nih.gov This suggests a trade-off where the plant allocates resources to support the fungus and produce defensive alkaloids, potentially at the expense of vegetative growth. nih.gov
Biosynthetic Pathways and Enzymology of Cycloclavine
General Ergot Alkaloid Biosynthesis Precursors
The journey to cycloclavine begins with the foundational steps common to the biosynthesis of all ergot alkaloids. rsc.orgnih.gov These initial reactions establish the core ergoline (B1233604) ring system. rsc.org
The biosynthesis of ergot alkaloids is initiated by the condensation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP). rsc.orgnih.govwikipedia.orgmdpi.com DMAPP, a product of the mevalonate (B85504) pathway, provides the isoprene (B109036) unit for this reaction. rsc.org The enzyme dimethylallyl-tryptophan synthase (DMATS) catalyzes this crucial first step, which is considered rate-limiting in the synthesis of the ergoline structure. rsc.org This reaction involves the alkylation of tryptophan with DMAPP, where the C4 atom of the indole (B1671886) nucleus acts as a nucleophile, resulting in the formation of 4-dimethylallyl-L-tryptophan (DMAT). wikipedia.org
Following the initial condensation, a series of enzymatic modifications leads to the formation of chanoclavine-I aldehyde, a key branch-point intermediate in the biosynthesis of various ergot alkaloids. nih.govrsc.orgnih.govasm.orgmdpi.commit.edunih.gov The pathway proceeds from DMAT through N-methylation to yield 4-dimethyl-L-abrine. mdpi.com Subsequent oxidative steps catalyze the intramolecular cyclization to form the tricyclic chanoclavine-I. mdpi.commit.edu
The formation of chanoclavine-I involves the enzymes EasE, an FAD-dependent oxidoreductase, and EasC, a catalase. mdpi.comuniprot.org These enzymes transform 4-dimethylallyl-L-abrine into chanoclavine-I. uniprot.org The final step to the crucial intermediate is the oxidation of chanoclavine-I to chanoclavine-I aldehyde, a reaction catalyzed by the NAD+-dependent short-chain dehydrogenase/reductase EasD. mdpi.comuniprot.org Chanoclavine-I aldehyde serves as the last common precursor before the ergot alkaloid pathway diverges to produce a wide array of structurally distinct compounds, including this compound. mit.edu
L-Tryptophan and Dimethylallyl Pyrophosphate (DMAPP) Condensation
Dedicated this compound Biosynthetic Enzymes
The conversion of the common intermediate, chanoclavine-I aldehyde, to the unique structure of this compound requires the concerted action of three specific enzymes: EasA, EasG, and EasH. asm.orgnih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net These enzymes are encoded by a gene cluster found in this compound-producing fungi like Aspergillus japonicus. nih.govmdpi.comresearchgate.net
EasA is a flavoenzyme, specifically an Old Yellow Enzyme homologue, that plays a critical role in the formation of the D-ring of the ergoline skeleton. nih.govresearchgate.netnih.gov In the biosynthesis of this compound, the reductase version of EasA is required. asm.orgresearchgate.netnih.gov It acts on chanoclavine-I aldehyde to reduce a double bond, which allows for the formation of the six-membered D-ring, leading to an iminium species. nih.govwvu.edu This contrasts with the isomerase version of EasA found in other ergot alkaloid pathways which leads to different products like agroclavine (B1664434). asm.orgacs.org
Following the action of EasA, the NADPH-dependent imine reductase, EasG, reduces the iminium ion intermediate. nih.govnih.govwvu.edu The combination of EasA and EasG, in the absence of EasH, results in the formation of festuclavine (B1196704). mdpi.comnih.gov This indicates that festuclavine is a side product of the this compound pathway and not a direct intermediate. mdpi.com The primary role of EasG in this compound biosynthesis is to reduce the iminium species generated after the D-ring closure catalyzed by EasA. nih.govwvu.edu
The final and most remarkable step in this compound biosynthesis is the formation of the cyclopropyl (B3062369) ring, a highly unusual enzymatic transformation. nih.gov This reaction is catalyzed by EasH, a non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenase. nih.govnih.govresearchgate.netresearchgate.net EasH acts on an intermediate generated by EasA, catalyzing a rearrangement of the six-membered D-ring into the fused 5-3 ring system of this compound. nih.govnih.gov
The precise mechanism involves EasH abstracting a hydrogen atom from the substrate, which initiates a radical-mediated ring rearrangement to form the distinctive cyclopropyl group. nih.gov This oxidative mechanism is unprecedented in enzyme-catalyzed cyclopropyl group formation. nih.gov The crystal structure of EasH from Aspergillus japonicus has provided insights into its active site, though the exact residues critical for catalysis remain under investigation. nih.gov The concerted action of EasA, EasG, and EasH is essential for the conversion of chanoclavine-I aldehyde to this compound. mdpi.com
Catalytic Mechanism of EasH (Fe2+/α-Ketoglutarate-Dependent Dioxygenase) in Cyclopropyl Ring Formation
Regioselectivity and Stereospecificity of EasH Activity
The enzyme EasH, a non-heme Fe(II)/α-ketoglutarate-dependent oxidase from Aspergillus japonicus (Aj_EasH), is a pivotal catalyst in the biosynthesis of this compound, responsible for the formation of its distinctive cyclopropyl ring. nih.govnih.gov The activity of Aj_EasH exhibits remarkable regioselectivity and stereospecificity. The enzyme acts on an intermediate derived from chanoclavine-I aldehyde, specifically targeting the C10 position for oxidation. nih.govresearchgate.net This action initiates a complex rearrangement of the six-membered D-ring into the fused 5-3 ring system characteristic of this compound. nih.gov
The stereochemical outcome of the reaction is precisely controlled by the enzyme's active site. nih.gov The shape of the active site orients the substrate in a specific position relative to the iron cofactor, ensuring the correct stereochemistry of the resulting cyclopropyl group. nih.gov While the large and flexible nature of the active site has made precise prediction difficult, computational studies based on the crystal structure of Aj_EasH suggest that the absolute configuration of the this compound produced by this enzyme is (5R,8R,10R). nih.gov This is notably different from the (5R,8S,10S) configuration of this compound isolated from the morning glory Ipomoea hildebrandtii. nih.gov The active site contains a mobile lid (residues 52–72) and a hydrophobic pocket, which are believed to accommodate the conformational changes required for the substrate to rearrange into the product. nih.gov
Proposed Radical Mechanisms in this compound Formation
The formation of the cyclopropyl moiety in this compound is a biochemically unusual process. nih.gov Unlike cyclopropyl group biosynthesis in terpenoids, which proceeds through carbocationic or carbanionic intermediates, the mechanism for this compound involves a radical intermediate. nih.govnih.gov
Several mechanisms have been proposed for the EasH-catalyzed reaction. researchgate.netnih.gov Initial hypotheses included hydroxylation or halogenation at carbon 10, creating a leaving group to facilitate the ring rearrangement. nih.govnih.gov However, the hydrophobic nature of the enzyme's active site and the absence of a proton-donating residue make this unlikely. nih.govresearchgate.net
The currently favored mechanism, supported by crystallographic and computational studies, involves a radical-mediated cyclization. nih.govnih.govresearchgate.net This process is initiated when the iron(IV)-oxo species within the enzyme abstracts a hydrogen atom from the substrate. nih.gov The resulting radical intermediate then undergoes a ring rearrangement to form the fused 5-3 ring system of this compound. nih.gov This radical mechanism is consistent with the hydrophobic environment of the active site, which would shield the reactive intermediate from being quenched by the solvent. nih.gov The secondary radical formed after the rearrangement is stabilized by the lone pair of the adjacent amine. nih.gov
Table 1: Proposed Mechanisms for this compound Formation
| Proposed Mechanism | Description | Supporting/Contradicting Evidence |
| Hydroxylation/Halogenation | EasH hydroxylates or halogenates the substrate at C10, creating a leaving group to facilitate ring rearrangement. nih.govnih.gov | Contradicted by the hydrophobic active site and lack of a proton donor. nih.govresearchgate.net |
| Hydride Abstraction | EasH catalyzes the abstraction of a benzylic hydride ion, followed by cyclization. nih.gov | Less favored compared to the radical mechanism. |
| Radical Abstraction | An iron(IV)-oxo species abstracts a hydrogen atom, generating a radical intermediate that undergoes ring rearrangement. nih.govnih.govnih.gov | Supported by the hydrophobic active site and computational modeling. nih.govnih.gov |
Heterologous Expression and Pathway Reconstitution
Engineering of Microbial Cell Factories (e.g., Saccharomyces cerevisiae) for this compound Production
The entire biosynthetic pathway for this compound has been successfully reconstituted in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net This achievement demonstrates the feasibility of using microbial hosts as cell factories for the production of complex alkaloids like this compound. nih.govnih.gov The process involved expressing the eight genes from the A. japonicus biosynthetic cluster in a yeast strain. nih.gov
Initial efforts to produce this compound in yeast built upon strains already engineered to produce the precursor chanoclavine-I. nih.gov The introduction of the remaining four genes from the cluster, easD, easA, easG, and crucially easH, led to the successful production of this compound. nih.gov This confirmed that easH is the key enzyme that diverts the pathway from producing festuclavine or agroclavine to this compound. nih.gov
Through fermentation optimization, including the use of a fed-batch fermentation strategy and supplementing with additional copies of key genes, engineered yeast strains have achieved impressive titers of this compound, exceeding 500 mg/L. researchgate.net This high-level production highlights the potential of engineered microbial systems for the sustainable and scalable synthesis of valuable natural products. researchgate.netfrontiersin.org
Strategic Manipulation of Enzyme Ratios for Targeted Alkaloid Production
The reconstitution of the this compound pathway in yeast also revealed that the ratio of the enzymes EasA, EasG, and EasH is critical for determining the final product profile. nih.govrsc.org In addition to this compound, the engineered yeast strains also produced festuclavine as a byproduct. nih.govresearchgate.net This co-production is also observed in the native fungal producer, A. japonicus. nih.gov
By manipulating the relative expression levels of the enzymes, it is possible to shift the balance of production towards either this compound or festuclavine. nih.gov In vitro experiments demonstrated that varying the ratio of EasA, EasG, and EasH directly impacted the ratio of this compound to festuclavine. nih.gov Specifically, a higher ratio of EasH favored the production of this compound, while an excess of EasA led to a higher concentration of festuclavine. nih.gov This finding was corroborated in vivo, where increasing the copy number of the easH gene in the engineered yeast strain resulted in an increased ratio of this compound to festuclavine. researchgate.netresearchgate.net This ability to control the product outcome through strategic manipulation of enzyme ratios is a powerful tool for metabolic engineering and the targeted production of specific alkaloids.
Comparative Biosynthesis with Other Clavine Alkaloids
Divergence from Festuclavine and Agroclavine Pathways
The biosynthetic pathway to this compound shares its early steps with those of other clavine alkaloids, such as festuclavine and agroclavine, diverging at the key intermediate, chanoclavine-I aldehyde. mdpi.comresearchgate.netmdpi.com The enzyme EasA plays a critical role at this branch point. mdpi.comapsnet.org
In the biosynthesis of festuclavine, which is common in fungi of the family Trichocomaceae, the reductase allele of easA reduces the double bond in chanoclavine-I aldehyde, allowing for ring closure to form an iminium ion, which is then reduced by EasG to yield festuclavine. mdpi.comwvu.edunih.gov In contrast, for agroclavine synthesis, typically seen in the Clavicipitaceae family, an isomerase allele of easA facilitates an isomerization that leads to the formation of agroclavine, which retains a double bond in the D-ring. apsnet.orgwvu.edunih.gov
The this compound pathway represents a further divergence. It utilizes a reductase version of EasA, similar to the festuclavine pathway. nih.gov However, the presence of the enzyme EasH intercepts an intermediate in the festuclavine pathway, catalyzing the oxidative cyclopropanation to form this compound. nih.govnih.gov In vitro studies have confirmed that the combination of EasA and EasG produces festuclavine, while the addition of EasH is required to produce this compound. mdpi.comresearchgate.net It has also been shown that neither festuclavine nor agroclavine are direct intermediates in the biosynthesis of this compound, as EasH does not act on these compounds. mdpi.comnih.gov
Table 2: Key Enzymes and Products in Divergent Clavine Alkaloid Pathways
| Pathway Product | Key Divergent Enzyme(s) | Precursor Intermediate | Action of Key Enzyme(s) |
| Festuclavine | EasA (reductase type), EasG | Chanoclavine-I aldehyde | Reduction and cyclization to form a saturated D-ring. wvu.edunih.gov |
| Agroclavine | EasA (isomerase type), EasG | Chanoclavine-I aldehyde | Isomerization and cyclization, retaining a double bond in the D-ring. wvu.edunih.gov |
| This compound | EasA (reductase type), EasG, EasH | Chanoclavine-I aldehyde | Interception of a festuclavine pathway intermediate by EasH for oxidative cyclopropanation. nih.govnih.gov |
Evolutionary Aspects of Biosynthetic Gene Clusters
The biosynthetic gene clusters responsible for producing the diverse family of ergot alkaloids, including this compound, offer a compelling case study in molecular evolution. The structural variety observed in these fungal metabolites is a direct reflection of the dynamic evolutionary processes shaping the underlying genetic pathways. These processes primarily involve gene gain, gene loss, and neofunctionalization, leading to the emergence of novel biosynthetic capabilities and, consequently, new alkaloid structures.
At the core of all ergot and clavine alkaloid biosynthesis is a conserved set of genes responsible for the assembly of the ergoline ring scaffold from the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com This common ancestral cluster is believed to have contained the genes necessary to produce the key intermediate, chanoclavine-I-aldehyde. researchgate.net This core set of genes typically includes dmaW, easF, easE, easC, and easD, which catalyze the initial steps common to all ergot alkaloid pathways. wvu.edu The divergence of the various ergot alkaloid branches, including the one leading to this compound, stems from the acquisition and modification of additional "late" pathway genes that act upon this common intermediate. mdpi.comresearchgate.net
Phylogenetic analyses of the eas (ergot alkaloid synthesis) gene clusters reveal a pattern of divergent evolution from this common progenitor. researchgate.net The gene clusters in different fungal species and genera, such as Aspergillus, Penicillium, and Claviceps, show variations in their gene content and organization. nih.govresearchgate.net For instance, a significant difference between the gene clusters of clavine alkaloid producers and those that synthesize lysergic acid derivatives is the absence of the gene cloA in the former. nih.govmdpi.comresearchgate.net The enzyme encoded by cloA, a P450 monooxygenase, is responsible for the oxidation of agroclavine to lysergic acid, a crucial step in the pathway leading to ergopeptines. nih.govmdpi.com Its absence in clavine-producing fungi like Aspergillus japonicus is a clear example of gene loss, which has directed the metabolic flux towards the production of compounds like festuclavine and this compound. mdpi.com
The evolution of the unique this compound pathway is intrinsically linked to the evolution of the enzyme EasH. Phylogenetic data suggest that the EasH responsible for this compound synthesis shares a common ancestor with the EasH enzymes involved in the biosynthesis of rugulovasine and ergopeptines. wvu.eduresearchgate.net This indicates that a progenitor easH gene likely underwent duplication and subsequent neofunctionalization, where the new copies evolved to catalyze different types of reactions on similar substrates. While the EasH in Claviceps purpurea is involved in the formation of ergopeptines nih.gov, and other versions are implicated in rugulovasine production nih.govasm.org, the EasH in A. japonicus has evolved the specific capability to catalyze the formation of a cyclopropyl ring. researchgate.netnih.gov
The organization of genes within the clusters also points to an ongoing evolutionary process. In many fungi, the eas gene clusters are located in subtelomeric regions of chromosomes, which are known hotspots for genetic recombination and rearrangement. mdpi.com This genomic plasticity facilitates gene duplication, loss, and the acquisition of new genes via horizontal gene transfer, further driving the diversification of ergot alkaloid profiles. researchgate.net The presence of partial or "satellite" gene clusters in some species, such as Aspergillus leporis, highlights another evolutionary strategy. nih.govresearchgate.net These satellite clusters may contain a subset of eas genes and rely on intermediates produced by a primary cluster to synthesize a wider array of alkaloids. nih.gov This modular evolution allows fungi to expand their chemical defenses and adapt to different ecological niches. mdpi.com
Research Findings on
| Finding | Organism/System Studied | Key Enzymes Involved | Significance |
| Discovery of the this compound Biosynthetic Pathway | Aspergillus japonicus, Yeast (Saccharomyces cerevisiae) | EasA, EasG, EasH | The complete biosynthetic pathway for this compound was elucidated and reconstituted in a heterologous yeast host. researchgate.netnih.gov |
| Formation of the Cyclopropyl Moiety | Aspergillus japonicus | EasH (a non-heme iron-dependent dioxygenase), EasG (a reductase) | The final two steps of the pathway were identified, with EasH catalyzing the key cyclopropanation reaction and EasG performing the final reduction to yield this compound. researchgate.netresearchgate.net |
| Role of Precursor and Intermediate | Aspergillus japonicus, in vitro enzymatic assays | EasA, EasG, EasH | Chanoclavine-I aldehyde is the direct precursor that is converted to this compound. Festuclavine and agroclavine are not direct intermediates but rather side products of the main pathway. mdpi.com |
| Enzyme Function Characterization | in vitro enzymatic assays | EasH | EasH is an α-ketoglutarate and Fe(II)-dependent dioxygenase that catalyzes the oxidative cyclization to form the cyclopropyl ring. mdpi.comresearchgate.net |
| Heterologous Production | Saccharomyces cerevisiae | Full eas cluster from A. japonicus | High-titer production of this compound (over 500 mg/L) was achieved in yeast, demonstrating the feasibility of biotechnological production. researchgate.netnih.gov |
Chemical Synthesis Strategies for Cycloclavine and Analogues
Total Synthesis Approaches for (±)-Cycloclavine
The initial forays into cycloclavine synthesis focused on preparing the racemic form, (±)-cycloclavine. These early endeavors established the foundational strategies and highlighted the key chemical hurdles that needed to be overcome.
| Early Racemic Syntheses of (±)-Cycloclavine | |||
| Principal Investigator(s) | Year | Key Steps | Steps (Linear) |
| Incze et al. | 2008 | Intramolecular aldol (B89426) condensation, cyclopropanation of tetrasubstituted olefin. nih.govdatapdf.com | 14 |
| Wipf et al. | 2011 | Intramolecular Diels-Alder of a methylenecyclopropane (B1220202), Intramolecular Diels-Alder Furan (B31954) (IMDAF) cycloaddition. nih.govresearchgate.net | 14 |
Building on earlier work, subsequent strategies aimed for greater efficiency through modular and convergent approaches. These routes involve the preparation of key fragments of the molecule which are then coupled together late in the synthesis.
In 2013, Cao and coworkers reported a formal synthesis of (±)-cycloclavine using an iron-catalyzed aza-Cope-Mannich cyclization and an intramolecular Heck reaction as the pivotal steps. mdpi.com This strategy demonstrated a concise way to assemble the core structure.
A distinctly modular and convergent formal synthesis was described by the Opatz group in 2016. acs.orgnih.govdatapdf.com Their approach was designed to circumvent the challenges associated with the oxidative sensitivity of the ergoline (B1233604) skeleton by assembling the C ring at a late stage. datapdf.com The synthesis connects two key building blocks, an indole (B1671886) derivative and a pyrrolinone, through two consecutive coupling reactions: a selective alkylation of a dienolate followed by a Heck reaction. acs.orgresearchgate.net This convergent route to the racemic alkaloid consists of only eight linear steps and requires minimal chromatographic purifications, highlighting its efficiency. acs.orgdatapdf.com
Early Syntheses and Methodological Innovations
Enantioselective Total Synthesis of this compound Enantiomers
Following the successful racemic syntheses, the focus shifted to the more complex challenge of enantioselective synthesis, aiming to produce specific enantiomers of this compound. This required the development of sophisticated asymmetric catalytic methods.
A Pd-catalyzed tandem C–N bond coupling/allylic alkylation to build a nitrogen-tethered benzocyclobutenone substrate. nih.govacs.org
A highly enantioselective Rh-catalyzed "cut-and-sew" carboacylation of an alkene to construct the indoline-fused tricyclic core. nih.govacs.org
A diastereoselective cyclopropanation to form the tetrasubstituted cyclopropane (B1198618) ring. nih.govacs.org
The Wipf group also reported an enantioselective total synthesis of (+)-cycloclavine, utilizing their previously developed methodology involving a Rh-catalyzed asymmetric allene (B1206475) cyclopropanation and an intramolecular Diels-Alder cycloaddition. datapdf.com
| Enantioselective Syntheses of this compound | ||||
| Target Enantiomer | Principal Investigator(s) | Year | Key Asymmetric Step(s) | Steps (Linear) |
| (−)-Cycloclavine | Wipf et al. | 2017 | Catalytic asymmetric cyclopropanation of allene (Rh₂(S-TBPTTL)₄). nih.govnih.gov | 8 |
| (−)-Cycloclavine | Dong et al. | 2018 | Asymmetric Rh-catalyzed C-C activation ("cut-and-sew" transformation). nih.govacs.org | 10 |
| (+)-Cycloclavine (Formal) | Shi, Cao et al. | 2019 | Asymmetric induction via Ellman's sulfinimine, Heck reaction. rsc.orgdatapdf.com | 13 |
Asymmetric Synthesis of (−)-Cycloclavine
Key Methodological Advances in this compound Synthesis
The pursuit of this compound has served as a platform for the development and application of powerful synthetic methods. Several key methodological advances have been pivotal in the successful synthesis of this complex alkaloid:
Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition: Pioneered by the Wipf group, this method provides a robust and convergent strategy for the late-stage construction of the indole ring system from furan precursors. nih.govnih.gov
Asymmetric Allene Cyclopropanation: The use of a dirhodium catalyst for the enantioselective cyclopropanation of unsubstituted allene was a significant innovation in Wipf's synthesis of (−)-cycloclavine, establishing a highly efficient route to the core cyclopropane moiety. nih.govresearchgate.net
Rhodium-Catalyzed C-C Bond Activation: The "cut-and-sew" transformation developed by Dong's group showcases the power of C-C bond activation in rapidly building molecular complexity, allowing for the efficient and enantioselective construction of the fused tricyclic core from a benzocyclobutenone. nih.govacs.org
Palladium-Catalyzed Domino Reactions: The use of tandem sequences, such as the C-N coupling/allylic alkylation (Dong) and the intramolecular Heck reaction (Cao, Opatz), has proven crucial for efficiently assembling the polycyclic framework of this compound in a modular fashion. nih.govacs.orgmdpi.com
Aza-Cope-Mannich Cyclization: Employed by Cao and coworkers, this iron-catalyzed reaction provided an effective method for constructing the tetracyclic core of this compound. mdpi.com
These advanced chemical transformations have not only enabled the total synthesis of this compound and its enantiomers but have also enriched the toolbox of synthetic organic chemistry for application in other complex molecule syntheses.
Application of Diels-Alder Cycloadditions (IMDAF, Methylenecyclopropane Diels-Alder)
Diels-Alder reactions have proven to be a cornerstone in the synthesis of this compound, offering a robust method for constructing the core heterocyclic segments. researchgate.netnih.gov Two key variations, the intramolecular Diels-Alder furan (IMDAF) cycloaddition and the intramolecular methylenecyclopropane Diels-Alder (IMDAMC) reaction, have been particularly successful. nih.govresearchgate.net
The IMDAF reaction is instrumental in the late-stage formation of the indole ring system. nih.govresearchgate.netresearchgate.net This strategy involves the cycloaddition of a furan ring onto an tethered dienophile, which, following a cascade of reactions including fragmentation and aromatization, yields the indole core. researchgate.net A notable application of this is a microwave-assisted IMDAF reaction that allows for the rapid and convergent synthesis of substituted indoles. This method has demonstrated high functional group tolerance, even with the sensitive cyclopropane unit present in later stages of the synthesis.
The IMDAMC reaction provides a stereoselective pathway to the crucial cyclopropa[c]indoline building block. researchgate.netnih.govresearchgate.netfigshare.com In this strain-promoted cycloaddition, a methylenecyclopropane acts as the dienophile, reacting intramolecularly to form the fused ring system with high stereocontrol. nih.govnih.gov This approach has been successfully employed in the total synthesis of both (±)-cycloclavine and its epimer, (±)-5-epi-cycloclavine. nih.gov One synthesis accomplished the first enantioselective total synthesis of (–)-cycloclavine in just eight steps, featuring the IMDAMC reaction to create a key tricyclic enone intermediate with over 99% enantiomeric excess after crystallization. nih.gov
The combination of these two powerful cycloaddition reactions has enabled efficient and elegant total syntheses of this compound. researchgate.netthieme-connect.com For instance, the first total synthesis of natural (+)-cycloclavine utilized both an IMDAF reaction for the indole annulation and an IMDAMC reaction to construct the indoline (B122111) segment. researchgate.netthieme-connect.de
| Diels-Alder Strategy | Key Feature | Application in this compound Synthesis | Reference(s) |
| IMDAF | Late-stage indole formation | Construction of the indole core from a furan precursor | researchgate.net, nih.gov, researchgate.net, |
| IMDAMC | Stereoselective indoline construction | Formation of the cyclopropa[c]indoline building block | researchgate.net, nih.gov, nih.gov, researchgate.net, nih.gov, figshare.com |
Catalytic Asymmetric Cyclopropanation of Allenes
The first enantioselective total synthesis of (–)-cycloclavine utilized this strategy, employing a dirhodium catalyst, Rh2(S-TBPTTL)4, to mediate the cyclopropanation of unsubstituted allene. nih.govnih.gov This reaction was a key feature, establishing the quaternary stereocenter that dictates the formation of the two adjacent stereogenic carbons. nih.gov The process proved to be efficient, proceeding in high yield and enantiomeric excess, and was successfully scaled up. nih.gov
| Catalyst | Key Transformation | Significance | Reference(s) |
| Rh2(S-TBPTTL)4 | Asymmetric cyclopropanation of allene | First catalytic asymmetric cyclopropanation of allene in this compound synthesis; establishes key quaternary stereocenter. | nih.gov, nih.gov |
| Rhodium catalyst | Asymmetric allene cyclopropanation | Enabled the first enantioselective total synthesis of (+)-cycloclavine. | thieme-connect.com, thieme-connect.de |
Palladium-Catalyzed C-N Bond Coupling and Allylic Alkylation Sequences
Palladium-catalyzed reactions are instrumental in modern organic synthesis, and they have been effectively applied to the construction of this compound and its analogues. nih.govacs.orgnih.govthieme-connect.com Specifically, a tandem sequence involving C-N bond coupling followed by allylic alkylation has been a key strategy for assembling the nitrogen-tethered benzocyclobutenone, a crucial intermediate in some synthetic routes. nih.govacs.orgnih.govthieme-connect.com
This palladium-catalyzed tandem reaction offers a rapid and high-yielding method to construct this complex precursor. nih.gov The process begins with a Buchwald-Hartwig amination, a type of palladium-catalyzed C-N cross-coupling, to form the bond between the nitrogen atom and an aryl halide. uwindsor.caresearchgate.net This is followed by an intramolecular allylic alkylation, which forges a new carbon-carbon bond and closes the ring to form the benzocyclobutenone structure. nih.govacs.orgnih.gov
This strategy was a key feature in an enantioselective total synthesis of (–)-cycloclavine and (–)-5-epi-cycloclavine. nih.govacs.orgnih.gov The efficient construction of the nitrogen-tethered benzocyclobutenone set the stage for a subsequent rhodium-catalyzed C-C activation step. nih.govacs.orgnih.gov The versatility of palladium catalysis is further highlighted by its use in asymmetric allylic alkylation (AAA) reactions with various nucleophiles, demonstrating its broad applicability in complex molecule synthesis. rsc.orgrsc.org
| Reaction Type | Role in Synthesis | Key Intermediate Formed | Reference(s) |
| Pd-catalyzed C-N Bond Coupling | Forms the nitrogen-aryl bond | Nitrogen-tethered benzocyclobutenone | nih.gov, acs.org, nih.gov, thieme-connect.com |
| Pd-catalyzed Allylic Alkylation | Forms a C-C bond to close a ring | Nitrogen-tethered benzocyclobutenone | nih.gov, acs.org, nih.gov, thieme-connect.com |
Rhodium-Catalyzed Carboacylation and C-C Activation Methodologies
Rhodium-catalyzed reactions, particularly those involving carboacylation and C-C bond activation, have emerged as powerful tools for the synthesis of complex polycyclic structures like this compound. nih.govacs.orgnih.govthieme-connect.com A highly enantioselective rhodium-catalyzed carboacylation of alkenes has been a pivotal step in forging the indoline-fused tricyclic core of this compound. nih.govacs.orgnih.gov
This "cut-and-sew" transformation utilizes a benzocyclobutenone intermediate and an olefin. nih.govacs.orgnih.gov The rhodium catalyst facilitates the cleavage of a C-C sigma bond in the strained benzocyclobutenone and the subsequent carboacylation of the tethered alkene, constructing the fused ring system in a highly stereocontrolled manner. nih.gov This atom-economical reaction proceeds under neutral conditions and has been optimized to use low catalyst loadings, making it an efficient and practical method. nih.govnih.gov
| Rhodium-Catalyzed Reaction | Key Transformation | Significance | Reference(s) |
| Asymmetric Carboacylation of Alkenes | Construction of the indoline-fused tricyclic core | Highly enantioselective "cut-and-sew" transformation via C-C bond activation | nih.gov, acs.org, nih.gov, thieme-connect.com |
| Diastereoselective Cyclopropanation | Formation of the tetrasubstituted cyclopropane ring | Late-stage installation of the cyclopropane moiety | nih.gov, acs.org, nih.gov |
Intramolecular Heck Cyclizations
The intramolecular Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, has been a recurring and effective strategy in the synthesis of this compound and other clavine alkaloids. researchgate.netmdpi.comrsc.orgacs.orgrsc.org This reaction facilitates the formation of cyclic structures by coupling an aryl halide with an alkene within the same molecule. researchgate.netacs.org
In the context of this compound synthesis, the intramolecular Heck reaction has been employed to construct the C ring of the molecule, forming the fused 6-5-6 ring system. mdpi.comacs.orgdatapdf.comacs.org For instance, a formal synthesis of (±)-cycloclavine utilized an intramolecular Heck reaction as a key step, starting from 2-(4-bromo-1-tosyl-1H-indol-3-yl)acetaldehyde. acs.org Similarly, an expeditious catalytic asymmetric approach to both enantiomers of this compound relied on a key Heck cyclization to establish the vicinal stereocenters with excellent diastereoselectivity. rsc.orgrsc.org
The conditions for the intramolecular Heck reaction in these syntheses have been varied, with different palladium catalysts, ligands, and bases being screened to optimize the cyclization. acs.orgdatapdf.com Despite initial challenges in some cases, successful Heck cyclizations have been achieved, demonstrating the robustness of this method for constructing the congested core of this compound. acs.org This strategy has been highlighted in several total and formal syntheses, solidifying its importance in the repertoire of reactions used to access this complex natural product. mdpi.comrsc.orgacs.orgrsc.orgdatapdf.comacs.org
| Key Reaction | Catalyst System (Examples) | Role in Synthesis | Reference(s) |
| Intramolecular Heck Cyclization | Pd(OAc)2, Pd(PPh3)4, Pd2(dba)3 with various ligands and bases | Construction of the C ring and the fused 6-5-6 ring system | mdpi.com, datapdf.com, acs.org, acs.org |
| Intramolecular Heck Cyclization | Pd(OAc)2, DPPP, CO | Formation of 3,4-fused tricyclic indole skeletons | mdpi.com |
Ester Aminolysis Cyclization Reactions
Intramolecular ester aminolysis has been utilized as a key cyclization step in the synthesis of this compound. rsc.orgrsc.orgdatapdf.comacs.org This reaction involves the intramolecular attack of an amine onto an ester functional group to form a lactam, which is a cyclic amide. This strategy is particularly effective in the later stages of the synthesis to close one of the heterocyclic rings.
In a formal total synthesis of both enantiomers of this compound, a late-stage ester aminolysis of an α,β-unsaturated ester intermediate was a crucial step. rsc.orgrsc.org This reaction led to the formation of a lactam that was a key precursor to the final product. Similarly, another enantioselective formal synthesis of (+)-cycloclavine featured an intramolecular ester aminolysis cyclization to form a lactam intermediate. datapdf.comacs.org In this synthesis, the removal of a tert-butylsulfinyl group was followed by the spontaneous intramolecular cyclization in methanol (B129727) at room temperature, yielding the desired lactam in good yield over two steps without isolation of the intermediate. datapdf.com
This method provides a straightforward and efficient way to construct the lactam ring present in key intermediates of this compound synthesis. The mild reaction conditions often associated with this cyclization make it compatible with the complex and sensitive functionalities present in the advanced synthetic intermediates.
| Reaction | Key Transformation | Significance in Synthesis | Reference(s) |
| Ester Aminolysis Cyclization | Intramolecular reaction of an amine with an ester | Formation of a key lactam intermediate | datapdf.com, rsc.org, rsc.org, acs.org |
Single Electron Transfer (SET) Oxidative Cyclization
Single Electron Transfer (SET) oxidative cyclization represents an advanced strategy for the construction of complex cyclic systems. iitm.ac.in This process involves the generation of radical intermediates through the removal of a single electron, which then undergo cyclization. iitm.ac.innih.gov While not as commonly reported for this compound synthesis as other methods, the principles of SET are relevant to the broader field of natural product synthesis.
Transition metals are often used to promote SET reactions, either through oxidative cyclization of a carbanion or reductive cyclization of a carbocation. iitm.ac.in In the context of oxidative cyclization, a transition metal salt can act as a SET oxidant. iitm.ac.in For example, CuBr2 has been used to mediate the oxidative cyclization of a carbanion to form complex cyclopropane-fused bicyclic structures, a motif with some resemblance to the this compound core. iitm.ac.in
While a direct application of a dedicated SET oxidative cyclization as the main ring-forming strategy for the core of this compound is not prominently detailed in the provided search results, the biosynthetic pathway of this compound itself involves oxidative steps. umich.edu Furthermore, photo-induced electron transfer is another mechanism for generating radical intermediates for cyclization. researchgate.net Mechanistic studies of related enzymatic reactions in natural product biosynthesis often invoke radical intermediates formed through one-electron oxidation. nih.gov The formation of an iminium intermediate in the this compound biosynthetic pathway is one such example. umich.edu
Synthesis of this compound Analogues and Stereoisomers
The unique pentacyclic structure of this compound has spurred significant interest in the synthesis of its analogues and stereoisomers. These efforts are aimed at exploring structure-activity relationships and developing compounds with potentially novel biological profiles.
Preparation of 5-epi-Cycloclavine and Other Derivatives
The unnatural C(5)-epimer of this compound, known as 5-epi-cycloclavine, has been a frequent target in synthetic chemistry, often synthesized alongside this compound itself. These syntheses have showcased a variety of strategic approaches to the complex, fused-ring system of the ergot alkaloids.
The table below summarizes various synthetic approaches to 5-epi-cycloclavine.
| Target Compound | Type of Synthesis | Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |
| (±)-5-epi-Cycloclavine | Racemic Total Synthesis | Not Specified | Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition | 17 | 2.3% | nih.gov |
| (+)-5-epi-Cycloclavine | Enantioselective Total Synthesis | 4-bromoindole | Intramolecular [3+2] Cycloaddition/Nitrogen Extrusion | 14 | 3.3% | acs.orgnih.gov |
| (−)-5-epi-Cycloclavine | Enantioselective Total Synthesis | Not Specified | Rh-catalyzed Asymmetric Carboacylation ("cut-and-sew") | 10 | Not Specified | nih.gov |
Beyond stereoisomers, research has also been initiated into creating simpler analogues of this compound. These efforts are driven by the goal of identifying compounds with potentially enhanced biological activities, such as insecticidal properties, by modifying the core structure. researchgate.net
Strategies for Developing Non-Hallucinogenic Ergot Alkaloid Analogs
A significant area of research within the ergot alkaloid family, to which this compound belongs, is the development of non-hallucinogenic analogues that retain therapeutic potential. The hallucinogenic effects of many ergot alkaloids, most famously lysergic acid diethylamide (LSD), are primarily mediated through agonist action at the serotonin (B10506) 5-HT2A receptor. thieme-connect.deresearchgate.net Therefore, strategies to create non-psychoactive compounds focus on modulating this interaction.
One promising strategy is the development of "biased agonists." These are compounds designed to selectively activate certain intracellular signaling pathways associated with a receptor while avoiding others. frontiersin.org For the 5-HT2A receptor, the goal is to trigger pathways linked to therapeutic effects, such as neuroplasticity, while not activating the pathways that lead to hallucinations. frontiersin.org Lisuride, an ergot alkaloid, is considered a G-protein biased agonist at the 5-HT2A receptor, which may explain how its medicinal properties are decoupled from significant hallucinogenic side effects. frontiersin.org
Another approach involves specific chemical modifications to the ergot alkaloid scaffold. Through careful chemical design, it is possible to alter a psychedelic compound to produce a safer, non-hallucinogenic variant with therapeutic potential. researchgate.net For example, the development of 2-Br-LSD, a brominated derivative of LSD, resulted in a non-hallucinogenic analogue that was shown to still promote neuroplasticity. frontiersin.org These synthetic strategies, focused on creating analogues with tailored functionality at key receptors, provide a pathway for developing novel therapeutics from the ergot alkaloid class. nih.gov
Pharmacological Research on Cycloclavine: Receptor Interactions and Mechanisms
Interaction with G-Protein Coupled Receptors (GPCRs)
Cycloclavine's pharmacological effects are primarily mediated through its interaction with G-Protein Coupled Receptors (GPCRs), the largest family of cell membrane receptors in the human genome. nih.govyoutube.commdpi.com Like other ergot alkaloids, its structure allows it to bind to various aminergic GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govmdpi.com The binding of this compound to these receptors can initiate or inhibit downstream signaling cascades, leading to a range of physiological responses. youtube.com The study of both its naturally occurring ((+)-cycloclavine) and unnatural ((-)-cycloclavine) forms has uncovered significant stereospecificity in its binding to GPCRs, highlighting a unique structure-activity relationship. wikipedia.orgthieme-connect.deresearchgate.net
A primary focus of this compound research has been its activity at serotonin (5-hydroxytryptamine, 5-HT) receptors. nih.govresearchgate.net It demonstrates agonist properties, meaning it binds to and activates these receptors. nih.govresearchgate.net The clavine subclass of alkaloids, to which this compound belongs, has shown an increased selectivity for serotonin receptors compared to derivatives that contain a carboxyl group, such as LSD. researchgate.netarkat-usa.org
The naturally occurring (+)-cycloclavine is an agonist at the 5-HT1A receptor. nih.govresearchgate.net Studies have determined its activation potency (EC₅₀) at this receptor to be 0.14 µM. nih.govfrontiersin.org This activity is significantly more potent than its unnatural enantiomer, (–)-cycloclavine, which has an EC₅₀ of approximately 5 µM at the same receptor. arkat-usa.org The activation of 5-HT1A receptors is a key area of interest for potential therapeutic applications. nih.govnih.gov
This compound exhibits particularly potent agonist activity at the 5-HT2C receptor. nih.govarkat-usa.org The natural (+)-enantiomer has an EC₅₀ value of 0.016 µM (or 16 nM) at this receptor subtype. nih.govarkat-usa.org In contrast, (–)-cycloclavine only minimally affects the 5-HT2C receptor, with a much higher EC₅₀ of 3.2 µM. nih.govfrontiersin.org The activation of 5-HT2C receptors is thought to play a role in the mental effects of psychedelic compounds. arkat-usa.org
This compound demonstrates a distinct and selective binding profile across different 5-HT receptor subtypes. wikipedia.orgthieme-connect.de Notably, (+)-cycloclavine shows at least a 10-fold greater potency at the 5-HT2C receptor compared to other tested receptors, including 5-HT1A, 5-HT2A, and 5-HT2B. thieme-connect.denih.govacs.org Both enantiomers of this compound are poor activators of the 5-HT2A receptor, which is the primary target for classic hallucinogens. nih.govarkat-usa.org Furthermore, neither enantiomer activates the 5-HT2B receptor, a subtype that has been linked to cardiotoxicity. arkat-usa.org This differential affinity distinguishes its profile from that of LSD. thieme-connect.dearkat-usa.org
Table 1: Activation Potency (EC₅₀, µM) of this compound Enantiomers at Serotonin Receptors
| Receptor | (+)-Cycloclavine | (–)-Cycloclavine |
|---|---|---|
| 5-HT1A | 0.14 nih.govfrontiersin.org | ~5 arkat-usa.org |
| 5-HT2A | Poor activator nih.govarkat-usa.org | Poor activator nih.govarkat-usa.org |
| 5-HT2B | No activation arkat-usa.org | No activation arkat-usa.org |
| 5-HT2C | 0.016 nih.govfrontiersin.org | 3.2 nih.govfrontiersin.org |
The pharmacological activity of this compound is highly dependent on its stereochemistry. nih.govthieme-connect.de A significant stereospecificity is observed in the binding and activation of its natural ((+)-cycloclavine) and unnatural ((–)-cycloclavine) enantiomers at 5-HT receptors. wikipedia.orgthieme-connect.deresearchgate.net As detailed above, (+)-cycloclavine is a potent agonist at both 5-HT1A and 5-HT2C receptors, whereas (–)-cycloclavine shows markedly reduced activation effects. nih.govfrontiersin.org For instance, the potency of (+)-cycloclavine at the 5-HT1A receptor (EC₅₀ = 0.14 µM) is substantially higher than that of the (–)-enantiomer (EC₅₀ ≈ 5 µM). nih.govarkat-usa.org An even more dramatic difference is seen at the 5-HT2C receptor, where (+)-cycloclavine (EC₅₀ = 0.016 µM) is approximately 200 times more potent than (–)-cycloclavine (EC₅₀ = 3.2 µM). nih.govfrontiersin.org This pronounced stereoselectivity underscores the specific structural requirements for potent interaction with these serotonin receptor subtypes. researchgate.net
While the primary focus of research has been on serotonin receptors, the interaction of clavine alkaloids with dopamine receptors is also recognized. nih.govmdpi.comresearchgate.net Studies evaluating the binding profiles of this compound have included dopamine receptors (D₁, D₂L, D₃). nih.gov However, these investigations found that this compound and its related compounds, the rugulovasines, were specific for serotonin receptors among the targets tested, which also included adrenergic receptors. nih.govfrontiersin.org While some ergot alkaloids like bromocriptine (B1667881) are potent D₂ receptor agonists, the current body of research suggests that this compound's engagement with dopamine receptors is less significant than its potent activity at specific serotonin receptor subtypes. nih.govrsc.org
Differential Affinities for 5-HT Receptor Subtypes
Novel Sigma-1 Receptor Binding Properties
Recent pharmacological evaluations have identified novel binding properties of (+)-cycloclavine at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface with roles in cellular stress regulation. researchgate.netnih.govdntb.gov.ua This interaction distinguishes this compound from many classic psychedelic compounds and suggests a unique pharmacological profile. researchgate.netnih.gov Studies on the binding of natural (+)-cycloclavine and its unnatural enantiomer, (–)-cycloclavine, to a panel of 16 central nervous system (CNS) receptors revealed these previously uncharacterized sigma-1 receptor properties. researchgate.netdntb.gov.uaresearchgate.net This finding indicates that the therapeutic potential of clavine alkaloid scaffolds may extend beyond the serotonergic system, warranting further investigation into the functional consequences of sigma-1 receptor engagement by this compound. researchgate.netresearchgate.net
Comparative Receptor Binding Profiles
The receptor binding profile of this compound shows significant differences when compared to classic psychedelics, highlighting its unique position within the broader class of psychoactive compounds. Research involving the natural (+)-enantiomer and the synthetic (–)-enantiomer has demonstrated significant stereospecificity in receptor binding. nih.gov
This compound exhibits a unique receptor binding profile that sets it apart from classic tryptamine (B22526) and ergoline (B1233604) psychedelics such as Dimethyltryptamine (DMT), psilocin, and Lysergic acid diethylamide (LSD). researchgate.netnih.gov While LSD is known for its pan-agonism at several serotonin (5-HT) receptors, (+)-cycloclavine demonstrates a more selective pattern. researchgate.netescholarship.org For instance, naturally occurring (+)-cycloclavine is a potent agonist at the 5-HT1A and 5-HT2C receptors. escholarship.org However, both enantiomers of this compound are poor activators of the 5-HT2A receptor, the primary target for the hallucinogenic effects of classic psychedelics. escholarship.org This suggests that this compound may have weak hallucinogenic properties. escholarship.org
Furthermore, unlike classic psychedelics which have not been noted for significant sigma-1 activity, this compound possesses novel binding properties at this receptor. researchgate.netnih.govdntb.gov.ua The binding affinities of (+)-cycloclavine also extend strongly to dopamine D1, D2L, and D3 receptors, similar to LSD, whereas its unnatural enantiomer, (–)-cycloclavine, shows markedly lower affinity for these receptors. researchgate.net This pronounced stereospecificity and differential affinity at both serotonin and non-serotonin receptors underscore its distinct pharmacological character. researchgate.netnih.gov
Table 1: Comparative Receptor Binding Data (% Inhibition at 10 µM)
| Receptor | (+)-Cycloclavine | (–)-Cycloclavine | LSD | Psilocin | DMT |
| Dopamine D1 | 98 | 29 | 98 | 2 | 2 |
| Dopamine D2L | 99 | 48 | 98 | 21 | 18 |
| Dopamine D3 | 100 | 79 | 98 | 13 | 42 |
| Serotonin 5-HT1A | 100 | 97 | 100 | 95 | 96 |
| Serotonin 5-HT2A | 100 | 90 | 100 | 100 | 98 |
| Sigma σ1 | 96 | 31 | 55 | 6 | 18 |
This table is generated from data presented in scientific literature. The values represent the percentage of radioligand binding inhibited by the compound at a 10 µM concentration, indicating affinity for the receptor. researchgate.net
The development of total synthesis methods for clavine alkaloids has been instrumental in enabling detailed structure-activity relationship (SAR) studies. tcsedsystem.eduumich.edu These studies allow for the systematic modification of the this compound scaffold to investigate how structural changes affect receptor binding and functional activity, which is crucial for designing new therapeutic agents. tcsedsystem.eduugm.ac.id
A key finding from SAR studies is the increased selectivity of the clavine alkaloid subclass for serotonin receptors (5-HTRs). ugm.ac.id This enhanced selectivity is attributed to the absence of the carboxyl group at position C8, a feature characteristic of LSD and its derivatives. ugm.ac.id The ability to synthesize both the natural (+)-cycloclavine and its unnatural (–)-enantiomer has provided significant insights, revealing strong stereoselectivity in its interactions with CNS receptors. researchgate.net This stereospecificity is a critical aspect of its SAR, highlighting opportunities for designing ligands with tailored receptor profiles. escholarship.org The unique rearranged scaffold of this compound, while still allowing for substantial binding to 5-HT receptors, results in a different spectrum of effects compared to the classic ergoline structure, a finding corroborated by its CNS receptor binding profile.
Clavine alkaloids, including this compound, are noted for having greater conformational flexibility compared to more rigid lysergic acid derivatives like LSD. escholarship.org This flexibility makes them more "tunable" as receptor ligands, meaning subtle structural modifications can lead to significant changes in receptor selectivity and activity. escholarship.org The unique pentacyclic core of this compound, which includes a sterically congested cyclopropane (B1198618) ring, imposes specific conformational constraints that are central to its receptor interaction profile. frontiersin.org
This structural characteristic is believed to contribute to its potential for superior receptor selectivity. escholarship.org For example, while (+)-lysergol (another clavine alkaloid) shows high affinity for the 5-HT2B receptor without producing agonism, (+)-cycloclavine lacks high potency at this receptor altogether. unpad.ac.id The investigation into how the conformational properties of the this compound scaffold influence its binding to various receptors is a key area of research for developing novel, more selective therapeutic compounds derived from the ergot alkaloid family. escholarship.org
Structure-Activity Relationship (SAR) Studies in Receptor Ligand Design
In Silico Modeling and Receptor-Ligand Interaction Studies
In silico modeling, including molecular docking, has become a valuable tool for investigating the interactions between ligands and receptors at a molecular level. researchgate.netpitt.edu For ergot alkaloids, these computational methods provide insights into how structural modifications affect receptor-ligand interactions, which can guide the design of new experimental studies. researchgate.net While detailed computational analyses of this compound itself are not extensively published, studies on closely related ergot alkaloids demonstrate the utility of this approach. nih.govunpad.ac.id
Specific in silico studies detailing the binding mode of this compound within its target receptors are limited in publicly accessible literature. However, computational methods have been applied to the broader class of ergot alkaloids to understand their receptor interactions. For instance, molecular docking simulations have been used to analyze the binding locations and energy of chanoclavine, a biosynthetic precursor to this compound, at the 5-HT3A receptor. nih.gov Such studies can predict the specific amino acid residues involved in the interaction. nih.gov
Computational analysis has also been employed to understand the synthetic pathways of this compound, for example, by calculating the transition state energies of key reactions in its synthesis. While these studies focus on its chemical synthesis rather than its biological receptor interactions, they highlight the application of computational chemistry in understanding this compound's molecular properties. The application of these validated in silico models to this compound could provide valuable structural information about its interactions with key targets like the 5-HT and sigma-1 receptors. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Cycloclavine
Structural Elucidation Techniques
The definitive structure of cycloclavine, including the spatial arrangement of its atoms, has been established through a combination of X-ray crystallography and various nuclear magnetic resonance (NMR) spectroscopic methods.
X-ray crystallography stands as the most reliable method for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. rsc.orgnih.govd-nb.info This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the calculation of the precise positions of all atoms in the crystal lattice.
For complex molecules like this compound, which possesses multiple contiguous stereocenters, X-ray analysis is invaluable. nih.gov It provides definitive proof of the relative and absolute stereochemistry, which is essential for understanding its biological activity and for confirming the success of a total synthesis. In the context of synthetic efforts, X-ray crystallography of key intermediates or the final product confirms the stereochemical outcome of the reactions employed. nih.gov For instance, an X-ray analysis of the unnatural enantiomer, 5-epi-cycloclavine, confirmed the cis-configuration at the C(5)–C(10) ring junction of its indoline (B122111) substructure. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. wikipedia.orglibretexts.orgebsco.com It provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment. wikipedia.org
One-dimensional NMR techniques, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental to the structural elucidation of this compound.
¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). In the case of (+)-cycloclavine, the ¹H-NMR spectrum displays characteristic signals for its unique structure. For example, specific chemical shifts and coupling constants are observed for the protons on the cyclopropane (B1198618) ring, the indole (B1671886) nucleus, and the N-methyl group. thieme-connect.de
¹³C-NMR (Carbon NMR): This method provides information about the number of different types of carbon atoms in the molecule and their electronic environment. The ¹³C-NMR spectrum of (+)-cycloclavine shows distinct signals for each of its 16 carbon atoms, including the quaternary carbons that are not directly attached to any protons. thieme-connect.de Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. thieme-connect.de
The following table summarizes the characteristic ¹H and ¹³C NMR data for (+)-cycloclavine, as reported in the literature. thieme-connect.de
Table 1: ¹H and ¹³C NMR Data for (+)-Cycloclavine
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (150 MHz, CDCl₃) δ (ppm) |
|---|---|
| 7.95 (s, 1H) | 135.6 |
| 7.21 (d, J = 7.9 Hz, 1H) | 133.7 |
| 7.10 (t, J = 7.5 Hz, 1H) | 128.8 |
| 7.04 (t, J = 7.5 Hz, 1H) | 123.1 |
| 6.90 (d, J = 7.9 Hz, 1H) | 118.2 |
| 3.42 (d, J = 13.8 Hz, 1H) | 113.5 |
| 3.13 (dd, J = 13.8, 3.8 Hz, 1H) | 110.5 |
| 2.78 (dd, J = 11.5, 4.0 Hz, 1H) | 108.1 |
| 2.63–2.57 (m, 1H) | 69.8 |
| 2.40 (d, J = 8.5 Hz, 1H) | 65.7 |
| 2.36 (s, 3H) | 40.1 |
| 1.69 (s, 3H) | 34.5 |
| 1.60 (d, J = 3.5 Hz, 1H) | 27.9 |
| 0.45 (d, J = 3.5 Hz, 1H) | 25.1 |
| 24.4 |
Data sourced from McCabe & Wipf (2018). thieme-connect.de
Two-dimensional (2D) NMR techniques are instrumental in piecing together the complex structure of this compound by providing information about the connectivity between different nuclei. mdpi.com
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is used to determine spatial proximities between protons. It detects through-space correlations, which are particularly useful for establishing the relative stereochemistry of the molecule. For complex structures like this compound, ROESY can help to confirm the spatial relationships between protons on different parts of the pentacyclic framework. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR Applications
Mass Spectrometry (MS) Methodologies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is a highly sensitive method used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass of a molecule with very high accuracy, typically to four or five decimal places. bioanalysis-zone.comlibretexts.orgmeasurlabs.com This high precision allows for the determination of the exact molecular formula of a compound. libretexts.org While a low-resolution mass spectrometer might give a molecular weight of 238 for this compound, HRMS can distinguish its exact mass from other compounds that have the same nominal mass but different elemental compositions. nih.gov
For (+)-cycloclavine, with a molecular formula of C₁₆H₁₈N₂, the calculated exact mass for the protonated molecule [M+H]⁺ is 239.1543. HRMS analysis of a synthetic sample of (+)-cycloclavine found the mass to be 239.1544, confirming the elemental composition. thieme-connect.de This level of accuracy is essential for definitively identifying the compound and is a standard requirement for the publication of new synthetic routes or the isolation of natural products. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Fragmentation Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of ergot alkaloids like this compound. nih.gov This powerful method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. nih.gov
In the analysis of complex mixtures, such as fungal extracts, LC-MS/MS allows for the separation of this compound from other related alkaloids and matrix components before it enters the mass spectrometer. researchgate.netscielo.br High-resolution mass spectrometry (HRMS) coupled with LC is often employed to obtain accurate mass measurements of the parent ion and its fragments, which is essential for confirming the elemental composition. researchgate.netthieme-connect.de
The fragmentation of the protonated molecule of this compound under collision-induced dissociation (CID) in the mass spectrometer provides a unique fingerprint that aids in its structural confirmation. The analysis of these fragment ions reveals characteristic losses and structural motifs of the molecule. For instance, the fragmentation spectrum of the m/z 239.1533 parent ion from Aspergillus japonicus shows fragment ions that match those reported for this compound. wvu.edu The study of fragmentation patterns is a key aspect of structural elucidation for new and known alkaloids. scielo.brub.edu
Table 1: Reported LC-MS/MS Fragmentation Data for this compound
| Parent Ion (m/z) | Fragment Ions (m/z) | Reference |
| 239.1533 | 154.0646, 168.0801, 184.0987, 208.1117 | wvu.edu |
| 269.13 (related ergot alkaloid) | High-resolution MS spectra of fragment ions used for comparison | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Electrospray Ionization (ESI) Mass Spectrometry in Elucidation
Electrospray ionization (ESI) is a soft ionization technique widely used in the mass spectrometry of thermally labile and non-volatile biomolecules, including alkaloids. nih.govwikipedia.org ESI facilitates the transfer of ions from a liquid solution into the gaseous phase with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. wikipedia.orgwiley-vch.de
In the context of this compound analysis, ESI-MS is typically used to generate the protonated molecular ion [M+H]+. nih.govwiley-vch.de This technique can be coupled with various mass analyzers, such as quadrupole-time-of-flight (Q-TOF), to achieve high-resolution mass measurements. thieme-connect.de The ability of ESI to produce multiply charged ions also extends the mass range of the analyzer, although for smaller molecules like this compound, singly charged ions are most common. wikipedia.org The process involves creating a fine spray of charged droplets, from which the solvent evaporates, leading to the ejection of gas-phase ions that are then directed into the mass analyzer. nih.govlibretexts.org
Chromatographic Separations and Purification
The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely heavily on chromatographic techniques.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique for the separation and purification of alkaloids based on their hydrophobicity. springernature.comrsc.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol (B129727). springernature.comchromatographyonline.com
Molecules are separated based on their hydrophobic interactions with the stationary phase; more hydrophobic compounds are retained longer on the column. springernature.com The elution of compounds is achieved by increasing the concentration of the organic solvent in the mobile phase, either isocratically or through a gradient. springernature.comnih.gov RP-HPLC is widely used for the analysis of ergot alkaloids and can be coupled with various detectors, including UV and mass spectrometers, for identification and quantification. nih.govresearchgate.net
Table 2: General Parameters for RP-HPLC Analysis of Alkaloids
| Parameter | Typical Conditions |
| Column | C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., acetic acid) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV, Photodiode Array (PDA), or Mass Spectrometry (MS) |
| Column Temperature | Often controlled (e.g., 35 ± 0.2 °C) |
This table is interactive. Click on the headers to sort the data.
Capillary electrophoresis (CE) is another high-resolution separation technique that has been applied to the analysis of ergot alkaloids. nih.govmdpi.com CE separates compounds based on their differential migration in an electric field within a narrow capillary. nih.gov The separation is influenced by the charge-to-size ratio of the analytes.
For the analysis of ergot alkaloids, methods like capillary zone electrophoresis (CZE) have been developed. mdpi.com The use of additives in the buffer, such as cyclodextrins and urea, can enhance the separation of closely related alkaloids and their epimers. nih.gov Detection in CE is commonly performed using UV absorbance or, for higher sensitivity, laser-induced fluorescence. nih.gov While CE offers excellent separation efficiency, its sensitivity with UV detection can be lower compared to LC-MS/MS methods. nih.gov However, coupling CE with mass spectrometry (CE-MS) can overcome this limitation. wikipedia.org Ergot alkaloids have also been investigated for their potential use as chiral selectors in capillary electrophoresis. capes.gov.br
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Other Spectroscopic and Chemical Analytical Methods
Beyond mass spectrometry and core chromatographic techniques, other spectroscopic methods are valuable in the characterization of this compound.
Ultraviolet (UV) and fluorescence spectroscopy are commonly used detection methods coupled with liquid chromatography for the analysis of ergot alkaloids. nih.govmdpi.com Many ergot alkaloids, by virtue of their indole moiety, exhibit natural fluorescence, which allows for highly sensitive and selective detection. nih.govfrontiersin.org
For quantitative analysis, a UV detector can be set at specific wavelengths where the alkaloids show maximum absorbance. nih.govfrontiersin.org For instance, ergopeptines are often detected around 310 nm. nih.govfrontiersin.org However, fluorescence detection generally offers superior sensitivity compared to UV detection for many ergot alkaloids. nih.govfrontiersin.org The indole ring in compounds like this compound can also exhibit phosphorescence at room temperature. rsc.org While general colorimetric tests exist for the total determination of ergot alkaloids, they are non-selective and less common in modern analytical workflows. nih.gov The advancement in multi-mycotoxin methods often utilizes HPLC with fluorescence or MS/MS detection for greater accuracy. brill.com
Chemical Derivatization for Analytical Purposes
Chemical derivatization is a crucial technique employed in the analytical characterization of this compound, particularly for methods such as gas chromatography-mass spectrometry (GC-MS). The primary goal of derivatization is to modify the chemical structure of this compound to enhance its volatility, improve its thermal stability, and increase the sensitivity of its detection. nih.govjfda-online.com This process involves reacting the this compound molecule with a derivatizing agent to block polar functional groups, such as the secondary amine in the ergoline (B1233604) ring system.
The inherent polarity of this compound can lead to poor chromatographic peak shape and potential thermal degradation in the hot injection port of a gas chromatograph. jfda-online.com By converting the polar N-H group into a less polar derivative, these analytical challenges can be overcome, leading to more reliable and reproducible results. The two most common derivatization strategies for ergot alkaloids, including this compound, are silylation and acylation. nih.gov
Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those found in amines. This method involves the replacement of the active hydrogen in the this compound molecule with a trimethylsilyl (B98337) (TMS) group. The resulting TMS-cycloclavine derivative is significantly more volatile and thermally stable than the parent compound. nih.gov
Common silylating agents for ergot alkaloids include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The derivatization reaction is typically carried out by heating a dry sample of the alkaloid with the silylating reagent. nih.gov For instance, N-Trimethylsilyl (TMS) derivatives of clavine alkaloids can be prepared by heating the dried sample with BSTFA, often containing a catalyst like 1% trimethylchlorosilane (TMCS), or with MSTFA. nih.gov The reaction mixture can then be directly injected into the GC-MS system for analysis. nih.gov TMS derivatives are known to produce baseline-resolved peaks in gas chromatography, which is advantageous for quantification. nih.gov
Table 1: Silylation Reagents for this compound Derivatization
| Derivatizing Agent | Abbreviation | Derivative Formed | Typical Reaction Conditions |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Heating of the dry sample with the reagent. nih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Heating of the dry sample with the reagent. nih.gov |
Acylation
Acylation is another effective derivatization method for this compound, involving the introduction of an acyl group, typically a trifluoroacetyl (TFA) group, onto the nitrogen atom of the ergoline ring. nih.gov This modification also serves to increase the volatility and thermal stability of the analyte for GC-MS analysis. nih.gov
Trifluoroacetyl derivatives are commonly prepared using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetylimidazole. nih.gov The derivatization process generally involves heating the dry this compound sample with the acylating agent at temperatures around 70–80 °C for approximately 30 minutes. nih.gov The resulting TFA-cycloclavine derivative can then be analyzed by GC-MS. While TFA derivatives are effective, they may sometimes co-elute with other isomers, which can complicate identification and quantification. nih.gov
Table 2: Acylation Reagents for this compound Derivatization
| Derivatizing Agent | Abbreviation | Derivative Formed | Typical Reaction Conditions |
|---|---|---|---|
| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) | Heating the dry sample at 70–80 °C for about 30 minutes. nih.gov |
| Trifluoroacetylimidazole | Trifluoroacetyl (TFA) | Heating the dry sample at 70–80 °C for about 30 minutes. nih.gov |
It is important to note that while derivatization is often essential for GC-MS analysis, other analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can often be used for the direct analysis of this compound and other ergot alkaloids without the need for derivatization. mdpi.com However, when GC-MS is the method of choice, appropriate derivatization is a critical step to ensure accurate and reliable analytical results.
Broader Biological and Agricultural Research Avenues of Cycloclavine
Insecticidal Properties and Mechanisms of Action
Cycloclavine has demonstrated a broad spectrum of insecticidal activity, positioning it as a promising natural product for pest management research. researchgate.net Its complex structure, which includes a cyclopropyl (B3062369) moiety, is thought to contribute to its biological effects. researchgate.net
Efficacy Against Agricultural Pests
Studies have highlighted the potential of this compound and its derivatives against several economically important agricultural pests. researchgate.net Research has shown its effectiveness against various piercing-sucking insects that cause significant crop damage worldwide. scielo.brscielo.br
Table 1: Documented Insecticidal Efficacy of this compound
| Pest | Concentration (ppm) | Mortality Rate |
|---|---|---|
| Aphids | 100 | - |
| Brown Plant Hopper | 300 | - |
| Silverleaf Whitefly | 300 | - |
| Thrips | 300 | - |
| Cotton, Cowpea, and Green Peach Aphids | 300 | 75% |
| Rice Green Leafhopper | 300 | 75% |
| Vetch Aphid | 2,500 | 75% |
This table summarizes the insecticidal activity of this compound against various agricultural pests as reported in scientific literature. nih.govresearchgate.net
Investigation of Insect-Specific Modes of Action
A key area of ongoing research is the elucidation of this compound's mode of action in insects. researchgate.net The insect-specific nature of its activity is a significant motivator for further investigation, as it suggests the potential for developing insecticides with favorable safety profiles for non-target organisms. researchgate.net The interaction of ergot alkaloids with neurotransmitter receptors in the central nervous system is a known mechanism for their pharmacological effects, and similar interactions are being explored in the context of their insecticidal properties. researchgate.net
Antiparasitic Activities
Beyond its insecticidal effects, this compound has also been recognized for its antiparasitic properties. nih.govnih.govescholarship.org This dual activity further underscores the compound's potential in addressing a range of pest and disease challenges. researchgate.net The investigation into its antiparasitic mechanisms is an emerging field of study, with the goal of understanding how its unique chemical structure contributes to its effects against various parasites. nih.govresearchgate.net
Research on Anticancer Potential
Preliminary biological evaluations have suggested that this compound may possess anticancer properties. nih.gov The broader family of ergot alkaloids, to which this compound belongs, has long been a source of inspiration for the design of therapeutic agents due to their potent and varied biological activities. nih.govnih.gov While research into the anticancer potential of this compound is still in its early stages, the unique structural features of this alkaloid make it an intriguing candidate for further investigation in oncology. nih.govnih.gov Some clavine-derived ergot alkaloids have demonstrated anticancer activities, providing a rationale for exploring this compound in this context. nih.gov
Anti-inflammatory and Antimicrobial Investigations (Preliminary Research)
Initial research has begun to explore the potential anti-inflammatory and antimicrobial activities of this compound. nih.gov Some related clavine-derived ergot alkaloids, such as Fumigaclavine C, have been shown to possess anti-inflammatory and antitumor properties, suggesting that this compound may have similar potential. nih.govresearchgate.net The investigation into these properties is still in a preliminary phase, but it opens up new avenues for research into the therapeutic applications of this complex natural product. nih.govdiva-portal.orgfrontiersin.org
Q & A
Q. What are the key biosynthetic pathways involved in cycloclavine production, and how are they experimentally validated?
this compound biosynthesis involves a four-gene cluster (EasA, EasD, EasG, EasH) derived from Aspergillus japonicus. Heterologous expression in Saccharomyces cerevisiae confirmed the pathway, yielding 529 mg/L of this compound in one week. Methodological validation includes gene knockout studies, isotopic labeling to trace intermediates, and NMR/LC-MS characterization of products .
Q. What experimental methodologies are employed for the total synthesis of this compound?
Total synthesis strategies include:
- Eight-step enantioselective synthesis starting from tryptamine derivatives, utilizing asymmetric Pictet-Spengler reactions and stereocontrolled cyclization (yield: 22% overall) .
- First-generation retrosynthetic analysis focusing on indole functionalization and late-stage C–H activation to construct the tricyclic core . Both approaches require rigorous purification (HPLC, column chromatography) and spectroscopic validation (¹H/¹³C NMR, HRMS).
Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its purity?
Key techniques include:
- X-ray crystallography for absolute stereochemical determination.
- Chiral HPLC to resolve enantiomers (e.g., (+)- vs. (–)-cycloclavine).
- High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) for backbone elucidation .
Advanced Research Questions
Q. How do stereochemical differences in this compound enantiomers influence receptor binding affinities, and how are these discrepancies methodologically addressed?
(+)-Cycloclavine exhibits nanomolar affinity for dopamine D1/D2L/D3 and serotonin 5-HT1A/5-HT2A receptors, while (–)-cycloclavine shows weak inhibition (IC₅₀ >10 µM). Experimental approaches include:
- Radioligand competition assays at varying concentrations (1–10 µM) to quantify inhibition thresholds .
- Molecular docking simulations comparing enantiomer-receptor interactions (e.g., hydrogen bonding with D3 receptor residues) . Contradictions in activity profiles are resolved through dose-response curves and structural analogs (e.g., LSD comparisons) .
Q. What strategies resolve contradictions in this compound's biosynthetic enzyme specificity across fungal species?
Phylogenetic analysis reveals EasH enzyme specialization:
- Aspergillus leporis EasH catalyzes rugulovasine but not this compound in A. fumigatus.
- Site-directed mutagenesis and crystallography identify substrate-binding residues (e.g., hydrophobic pockets in this compound-specific EasH) .
- Chimeric enzyme engineering to test domain functionality across homologs .
Q. How can researchers optimize this compound yields in heterologous expression systems, and what bottlenecks exist?
Challenges include:
- Promoter compatibility in yeast systems (e.g., galactose-inducible vs. constitutive promoters).
- Precursor availability (e.g., chanoclavine-I flux). Solutions involve fed-batch fermentation with optimized carbon sources and codon-optimization of fungal genes for eukaryotic hosts .
Q. What experimental designs are recommended to analyze this compound’s neuropharmacological effects in vivo?
- Behavioral assays (e.g., rotorod tests for motor function) in rodent models.
- Microdialysis to measure dopamine/serotonin release in striatal regions.
- Knockout models (e.g., D3 receptor-deficient mice) to isolate target pathways .
Data Contradiction & Validation
Q. How should researchers address conflicting data on this compound’s receptor selectivity in published studies?
- Meta-analysis of receptor binding datasets (e.g., Ki vs. IC₅₀ values) across studies.
- Standardized assay conditions (e.g., uniform membrane preparation protocols).
- Cross-validation using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) .
Q. What statistical tools are appropriate for analyzing this compound’s dose-dependent effects in receptor studies?
- Nonlinear regression (e.g., GraphPad Prism) for IC₅₀/EC₅₀ calculations.
- ANOVA with post-hoc tests (Tukey’s HSD) to compare enantiomer activity.
- Principal Component Analysis (PCA) to cluster receptor affinity patterns .
Methodological Resources
- Synthesis Protocols : Refer to supplementary materials in for step-by-step procedures.
- Biosynthesis Templates : Use S. cerevisiae strain BY4741 with pRS425 vectors for heterologous expression .
- Receptor Assays : Follow NIH Psychoactive Drug Screening Program guidelines for radioligand standardization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
